1-[(Chloromethoxy)methyl]-4-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethoxymethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXMWKFPMIKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88023-78-3 | |
| Record name | 1-[(chloromethoxy)methyl]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Chloromethoxy Methyl 4 Methoxybenzene
Direct Synthetic Routes
Direct routes to 1-[(Chloromethoxy)methyl]-4-methoxybenzene typically involve the introduction of a chloromethoxy group or the transformation of a related functional group attached to the p-methoxybenzyl core.
A prominent strategy begins with derivatives of p-methoxybenzyl alcohol, leveraging the reactivity of the benzylic position.
One effective method involves the conversion of a protected form of p-methoxybenzyl alcohol, specifically its methylthiomethyl (MTM) ether, into the desired chloromethyl ether. This transformation is accomplished through treatment with sulfuryl chloride (SO₂Cl₂).
The general protocol for this type of reaction involves dissolving the starting MTM ether, p-methoxybenzyl methylthiomethyl ether, in an inert solvent such as dichloromethane (B109758). Sulfuryl chloride is then added, often at reduced temperatures to control the reaction's exothermicity. The reaction proceeds to cleave the MTM group, yielding the target compound, this compound. Sulfuryl chloride serves as an efficient chlorinating agent for this conversion. organic-chemistry.org
| Reactant | Reagent | Solvent | Product |
| p-Methoxybenzyl methylthiomethyl ether | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | This compound |
The mechanism for the selective chlorination of ethers with sulfuryl chloride in the dark is proposed to be ionic rather than radical-based. dntb.gov.uaresearchgate.net The reaction is thought to initiate via a nucleophilic attack of the ether oxygen atom on a reactive species derived from sulfuryl chloride. researchgate.net In the case of an MTM ether, the sulfur atom can also be involved in the initial interaction with the electrophilic chlorinating agent.
The synthesis of this compound is conceptually related to the broader class of chloromethylation reactions of aromatic compounds. organicreactions.org The most well-known of these is the Blanc-Quelet reaction, which introduces a chloromethyl group (-CH₂Cl) directly onto an aromatic ring. thieme-connect.deresearchgate.net
This electrophilic substitution reaction typically employs formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. thieme-connect.deresearchgate.net For an activated aromatic ring like anisole (B1667542) (methoxybenzene), this reaction can be used to produce p-methoxybenzyl chloride. prepchem.com While this yields a different product (p-methoxybenzyl chloride) than the subject of this article, the underlying principle of creating a reactive benzylic chloride is similar. Highly reactive aromatic compounds, including anisole, can sometimes yield diarylmethane byproducts during these reactions. thieme-connect.de
The electrophile in these reactions is considered to be a methoxymethyl cation (CH₃OCH₂⁺) or a related ion pair. acs.orgnih.gov Kinetic studies on the chloromethylation of benzene (B151609) and toluene (B28343) have shown that the rate-determining step is often the formation of this highly selective electrophile. acs.orgnih.gov
Preparation from p-Methoxybenzyl Alcohol Derivatives
Comparison of Synthetic Efficiency and Yields Across Different Methods
The efficiency and yield of synthetic routes to chloromethyl ethers can vary significantly based on the chosen reagents and conditions.
For the synthesis of chloromethyl methyl ether (MOM-Cl), a close structural analog to the title compound, methods have evolved to improve safety and yield. Early preparations using formaldehyde, methanol, and hydrogen chloride were complicated by the formation of carcinogenic byproducts. orgsyn.org More modern procedures, such as the reaction between dimethoxymethane (B151124) and an acyl chloride catalyzed by a protic acid or a Lewis acid like a zinc(II) salt, can provide near-quantitative yields. organic-chemistry.orggoogle.com These reactions are often complete within 1-4 hours and can be performed on a large scale. organic-chemistry.org
| Method | Starting Material | Key Reagents | Product | Reported Yield |
| Analogous Chloromethylation | Anisole | Paraformaldehyde, HCl | 4-Methoxybenzyl chloride | 65.7% prepchem.com |
| Alcohol Chlorination | p-Methoxybenzyl alcohol | Thionyl chloride (SOCl₂) | 4-Methoxybenzyl chloride | High |
| Acetal (B89532) Cleavage (MOM-Cl) | Dimethoxymethane | Acyl Chloride, Zn(II) catalyst | Chloromethyl methyl ether | Near-quantitative organic-chemistry.org |
| Cycloetherification | Homoallylic Alcohols | Sulfuryl Chloride (SO₂Cl₂) | β-chlorotetrahydrofurans | Up to 98% organic-chemistry.org |
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product purity.
One primary concern is the management of reaction exotherms. The addition of reagents like sulfuryl chloride or thionyl chloride to alcohols or ethers can be highly exothermic. orgsyn.org On a larger scale, efficient heat dissipation through appropriate reactor design and controlled addition rates is critical to prevent runaway reactions and the formation of byproducts.
The handling of hazardous reagents is another key aspect. Sulfuryl chloride and thionyl chloride are corrosive and react with moisture. Chloromethyl ethers themselves, including the target compound and its simpler analog MOM-Cl, are potent carcinogens and must be handled with extreme caution in well-ventilated areas, minimizing exposure. orgsyn.orgorganic-chemistry.org Procedures that generate the reagent in situ and use it directly in the next step are often preferred for large-scale work, as they avoid the isolation and storage of the hazardous intermediate. organic-chemistry.org
Reactivity and Reaction Mechanisms of 1 Chloromethoxy Methyl 4 Methoxybenzene
Electrophilic Reactivity of the Chloromethyl Ether Moiety
The chloromethyl ether portion of the molecule is the primary site of electrophilic reactivity. The presence of an oxygen atom adjacent to the chloromethyl group significantly influences the compound's behavior in chemical reactions.
The carbon-chlorine bond in 1-[(Chloromethoxy)methyl]-4-methoxybenzene is polarized, rendering the benzylic carbon atom electrophilic. In the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), the chlorine atom can be abstracted, leading to the formation of a highly reactive electrophilic species. This species is best described as a resonance-stabilized oxocarbenium ion.
The stabilization is provided by the adjacent ether oxygen, which can donate a lone pair of electrons to the electron-deficient carbon. This delocalization of positive charge makes the formation of this cation more favorable compared to a simple benzylic carbocation. This intermediate, or its complex with the Lewis acid, is a potent electrophile in subsequent reactions.
As a potent electrophile precursor, this compound is an effective alkylating agent in Friedel-Crafts type reactions. It can react with other aromatic compounds (arenes) in the presence of a Lewis acid catalyst to form a new carbon-carbon bond, attaching the 4-methoxybenzylmethyl ether moiety to the aromatic substrate.
The general mechanism involves the initial formation of the oxocarbenium ion-Lewis acid complex, which is then attacked by the electron-rich aromatic ring of the substrate. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the substrate, yielding the alkylated product.
| Aromatic Substrate | Catalyst | Product |
| Benzene (B151609) | AlCl₃ | 1-(4-Methoxybenzyloxy)methyl)benzene |
| Toluene (B28343) | SnCl₄ | 1-((4-Methoxybenzyloxy)methyl)-4-methylbenzene |
| Anisole (B1667542) | FeCl₃ | 1-Methoxy-4-((4-methoxybenzyloxy)methyl)benzene |
Nucleophilic Substitution Reactions
The chlorine atom in this compound is highly susceptible to nucleophilic attack. This heightened reactivity is due to two main factors: it is at a benzylic position and it is alpha to an ether oxygen. Both features stabilize the transition state and any potential carbocation intermediate of a substitution reaction. Consequently, the compound readily undergoes SN1 and SN2 type reactions with a wide range of nucleophiles.
In SN1 reactions, the departure of the chloride ion is facilitated by the formation of the resonance-stabilized 4-methoxybenzyl oxocarbenium ion. In SN2 reactions, the benzylic position is sterically accessible for backside attack by a nucleophile. The reaction pathway can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | (4-Methoxyphenyl)methanol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(Dimethoxymethyl)-4-methoxybenzene |
| Cyanide | Sodium Cyanide (NaCN) | (4-Methoxyphenyl)acetonitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | 1-(Azidomethyl)-4-methoxybenzene |
| Amine | Ammonia (NH₃) | (4-Methoxyphenyl)methanamine |
The methoxy (B1213986) group (-OCH₃) attached to the benzene ring at the para position has a profound influence on the reactivity of the aromatic ring itself towards further electrophilic substitution. The methoxy group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.
This activation is primarily due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. As the para position is already occupied by the chloromethoxymethyl group, further substitution will be directed to the ortho positions (positions 2 and 6 relative to the methoxy group).
Radical-Based Reaction Pathways
While the reactivity of this compound is dominated by ionic pathways due to the inherent polarization of the C-O and C-Cl bonds, radical-based reactions are less common but can occur under specific conditions. For instance, the chlorination of the methyl group in the related compound, 4-methoxybenzoyl chloride, can proceed via a radical mechanism when initiated by UV light. In the absence of radical initiators, such as UV light or peroxides, the ionic pathways are strongly favored. For this compound, homolytic cleavage of the carbon-chlorine bond would be required to initiate a radical pathway. This typically requires energy input in the form of heat or light. However, there is limited specific research detailing extensive radical-based reaction pathways for this particular compound, as its utility in synthesis primarily leverages its electrophilic nature.
Potential in Controlled Radical Polymerization (e.g., Atom Transfer Radical Polymerization Initiators)
This compound possesses structural features that make it a viable candidate as an initiator for controlled radical polymerization (CRP), particularly Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. sigmaaldrich.comacs.org The core of ATRP is the reversible activation of a dormant species (an alkyl halide, R-X) by a transition metal complex (e.g., Cu(I)/Ligand) to generate a radical (R•) that can propagate by adding to a monomer. sigmaaldrich.comacs.org
The effectiveness of an ATRP initiator is largely determined by the stability of the generated radical and the reactivity of the carbon-halogen bond. cmu.edu Benzyl (B1604629) halides are among the most effective initiators for the polymerization of monomers like styrenes and acrylates because they form resonance-stabilized benzylic radicals. nih.gov The structure of this compound, CH₃O-C₆H₄-CH₂-O-CH₂-Cl, contains a chloromethyl ether moiety. The carbon-chlorine bond in this group is highly reactive and can be readily cleaved by the ATRP catalyst.
Upon activation, the molecule would generate a radical stabilized by the adjacent oxygen atom. Furthermore, the para-methoxy group on the benzene ring is an electron-donating group, which enhances the stability of benzylic intermediates. While not a direct benzylic halide, the related structure of benzyl chloride is a common and effective ATRP initiator. nih.gov The high stability of intermediates derived from benzyl ethers and the reactivity of the C-Cl bond suggest that this compound could function as an efficient initiator, enabling controlled polymer growth. cmu.edu
Table 1: Comparison of Potential ATRP Initiator with Standard Initiators
| Initiator | Chemical Structure | Activating Group | Stabilizing Feature of Radical | Typical Monomers |
| This compound | CH₃O-C₆H₄-CH₂-O-CH₂-Cl | -Cl | Oxygen lone pair, p-methoxybenzyl group | Styrenes, Acrylates |
| Benzyl Chloride | C₆H₅-CH₂-Cl | -Cl | Benzene ring (resonance) | Styrenes, Acrylates nih.gov |
| Ethyl 2-bromoisobutyrate | (CH₃)₂-C(Br)-COOCH₂CH₃ | -Br | Ester carbonyl group | Methacrylates, Acrylates cmu.edu |
| 1-Phenylethyl bromide | C₆H₅-CH(Br)-CH₃ | -Br | Benzene ring (resonance) | Styrenes cmu.edu |
Free Radical Chain Mechanisms (e.g., Analogies to Methylbenzene Chlorination)
The reactivity of this compound under free-radical conditions can be understood by analogy to the well-studied free-radical chlorination of methylbenzene (toluene). aakash.ac.in This type of reaction proceeds via a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. libretexts.orglibretexts.org The reaction is typically initiated by ultraviolet (UV) light, which provides the energy for the homolytic cleavage of a halogen molecule. savemyexams.com
For a hypothetical chlorination at the benzylic position, the mechanism would be as follows:
Initiation: The process begins with the homolytic fission of a chlorine molecule (Cl₂) under UV irradiation to produce two highly reactive chlorine radicals (Cl•). libretexts.orglibretexts.org
Cl₂ + UV light → 2 Cl•
Propagation: This is a two-step cycle where a radical is consumed and another is generated, allowing the chain reaction to continue. libretexts.org
Step 2a (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the benzylic methylene (B1212753) (-CH₂-) group. This step is favored at the benzylic position because it forms a resonance-stabilized benzylic radical. The para-methoxy group further stabilizes this intermediate by donating electron density to the aromatic ring.
CH₃O-C₆H₄-CH₂-O-CH₂-Cl + Cl• → CH₃O-C₆H₄-ĊH-O-CH₂-Cl + HCl
Step 2b (Halogen Abstraction): The newly formed benzylic radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form the chlorinated product and regenerating a chlorine radical, which can then participate in another cycle of Step 2a.
CH₃O-C₆H₄-ĊH-O-CH₂-Cl + Cl₂ → CH₃O-C₆H₄-CHCl-O-CH₂-Cl + Cl•
Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical molecule. This can happen in several ways, such as the combination of two chlorine radicals, two benzylic radicals, or one of each. youtube.com
Cl• + Cl• → Cl₂
2 CH₃O-C₆H₄-ĊH-O-CH₂-Cl → Dimer
CH₃O-C₆H₄-ĊH-O-CH₂-Cl + Cl• → CH₃O-C₆H₄-CHCl-O-CH₂-Cl
The high reactivity of the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. masterorganicchemistry.comchemistrysteps.com
Cycloaddition and Rearrangement Reactions Involving Derived Intermediates
While specific cycloaddition or rearrangement reactions starting directly with this compound are not extensively documented, the reactivity of its derived intermediates suggests a potential for such transformations. The cleavage of the chloromethoxy group can generate a highly stabilized 4-methoxybenzyl cation. The 4-methoxybenzyl (PMB) group is widely utilized as a protecting group in organic synthesis precisely because it can be cleaved under mild acidic conditions to form this stable carbocation. researchgate.netnih.gov
Carbocation-Mediated Reactions: The intermediate 4-methoxybenzyl cation (CH₃O-C₆H₄-CH₂⁺) is a key reactive species. Such cations are known to participate in various reactions:
Friedel-Crafts Type Alkylations: This cation can act as an electrophile and react with other aromatic systems, a process that can be a precursor step to more complex cyclizations.
Cationic Rearrangements: In more complex molecular frameworks, carbocations are prone to rearrangements to form more stable species. msu.edu While the simple 4-methoxybenzyl cation is already quite stable, substituted derivatives could potentially undergo Wagner-Meerwein, pinacol, or semipinacol rearrangements. wiley-vch.delibretexts.org For example, if the benzylic position were part of a strained ring system, a rearrangement involving ring expansion could be highly favorable. msu.edu
Other Potential Transformations: Named reactions that proceed through carbocationic or electron-deficient intermediates provide a framework for predicting potential reactivity. For instance, reactions like the Beckmann rearrangement involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom, a process mechanistically related to carbocation rearrangements. organic-chemistry.org Although not directly applicable, these reactions highlight the tendency of stabilized groups like the 4-methoxybenzyl moiety to undergo migration in suitable substrates.
Stereochemical Aspects of Reactions
The stereochemical outcomes of reactions involving this compound are dictated by the mechanism of the reaction and the nature of the reactive center. The key reactive site is the carbon atom of the chloromethyl group (-O-CH₂-Cl), but for stereochemical considerations, it is more illustrative to consider a hypothetical chiral center at the benzylic position (e.g., Ar-CHR-O-CH₂Cl).
Reactions at a Chiral Benzylic Center: If a reaction proceeds at a chiral benzylic center, the stereochemistry of the product depends heavily on the reaction intermediate.
Sₙ1 and Radical Mechanisms: Reactions that proceed through a planar intermediate, such as a benzylic carbocation (in Sₙ1 reactions) or a benzylic radical (in free-radical halogenation), will typically lead to racemization. khanacademy.org The incoming nucleophile or radical can attack either face of the planar, sp²-hybridized intermediate with equal probability, resulting in a mixture of enantiomers. The resonance stabilization that makes the benzylic position reactive is the same factor that facilitates the formation of this planar intermediate. chemistrysteps.com
Sₙ2 Mechanism: If the reaction proceeds via a concerted Sₙ2 mechanism, where the nucleophile attacks as the leaving group departs, it results in an inversion of stereochemistry at the chiral center. khanacademy.org This pathway is more likely for primary, unhindered benzylic halides.
The development of transition-metal-catalyzed asymmetric benzylic substitution reactions has provided routes to control the stereochemistry at benzylic positions, enabling the synthesis of enantioenriched products. chinesechemsoc.org Such methods often involve the use of chiral ligands that coordinate to the metal catalyst, creating a chiral environment that directs the approach of the nucleophile to the benzylic intermediate.
Applications in Advanced Organic Synthesis
Utility as a Protecting Group Reagent
The MPM group is a cornerstone in the strategic protection of alcohols during multi-step syntheses. It is classified as an acetal-type protecting group, similar to the methoxymethyl (MOM) and benzyloxymethyl (BOM) groups. google.com
1-[(Chloromethoxy)methyl]-4-methoxybenzene serves as an efficient reagent for the introduction of the MPM protecting group onto hydroxyl functionalities. The protection of an alcohol is typically achieved by treating the alcohol with MPMCl in the presence of a hindered, non-nucleophilic base. A common choice for this transformation is N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (B109758) (DCM).
The reaction proceeds via an SN1-type mechanism, where the departure of the chloride ion is assisted by the lone pairs on the adjacent ether oxygen, forming a stabilized oxonium ion. thieme-connect.de This electrophilic intermediate is then readily captured by the alcohol nucleophile. This method is effective for the protection of a wide range of primary, secondary, and even sterically hindered tertiary alcohols. The resulting MPM ethers are robust and stable to a variety of reaction conditions, including strongly basic media, nucleophilic reagents, and some acidic conditions, making them highly valuable in complex synthetic campaigns. google.com
A key advantage of the MPM group is the array of mild and selective methods available for its removal. This versatility allows for orthogonal deprotection, a strategy where one protecting group can be removed from a poly-functionalized molecule without affecting others. wiley-vch.de The MPM ether can be cleaved under conditions that leave other common protecting groups, such as benzyl (B1604629) (Bn), tert-butyldimethylsilyl (TBDMS), and acyl groups, intact.
The primary method for MPM deprotection involves oxidative cleavage. The p-methoxybenzyl group is electron-rich and thus susceptible to oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective for this purpose. nih.govecust.edu.cn The reaction with DDQ is thought to proceed through a charge-transfer complex, leading to the formation of a hemiacetal which then hydrolyzes to release the free alcohol and p-methoxybenzaldehyde. ecust.edu.cn This oxidative removal is orthogonal to protecting groups that are typically removed by acid, base, or hydrogenolysis.
In addition to oxidative methods, MPM ethers can be cleaved under various acidic conditions. While they are generally more labile to acid than MOM ethers, careful selection of reagents and conditions can achieve high selectivity. thieme-connect.de For instance, mild Lewis acids or protic acids in the presence of a scavenger can effectively remove the MPM group. thieme-connect.deresearchgate.net This allows for deprotection in the presence of more acid-stable groups like the tert-butyldiphenylsilyl (TBDPS) ether. researchgate.net The ability to deprotect under different sets of conditions (oxidative vs. acidic) provides chemists with significant flexibility in planning synthetic routes.
| Reagent(s) | Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O, rt | Oxidative cleavage; orthogonal to Bn, TBDMS, acyl, and other acid/base labile groups. | nih.govecust.edu.cn |
| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O, 0 °C to rt | Mild oxidative conditions. | thieme-connect.de |
| TfOH / 1,3-Dimethoxybenzene | CH₂Cl₂, rt | Acidic cleavage; selective in the presence of a simple benzyl ether. | thieme-connect.de |
| HCl (cat.) / HFIP / DCM | rt | Fast, mild acidic conditions; selective over Napthylmethyl (Nap) and TBDPS ethers. | researchgate.net |
| CeCl₃·7H₂O / NaI | CH₃CN, reflux | Lewis acid-mediated cleavage. | nih.gov |
As a One-Carbon Synthon in Complex Molecule Construction
While this compound is overwhelmingly employed as a protecting group reagent where the entire MPM unit is removed, the concept of utilizing the central methylene (B1212753) (-CH₂-) as a one-carbon synthon is a theoretically intriguing possibility. This would involve a synthetic transformation where the MPM-protected alcohol undergoes a reaction that incorporates the acetal (B89532) methylene carbon into the carbon framework of the final product, with the subsequent cleavage of the C-O bonds to the alcohol and the p-methoxybenzyl group. However, a thorough review of the chemical literature indicates that this application is not a documented or common strategy in complex molecule construction. The stability of the ether linkages and the typical reaction pathways for acetals favor complete removal of the protecting group rather than its partial incorporation.
Precursor to Reactive Intermediates
The generation of an electrophilic acetone (B3395972) equivalent from this compound is not a recognized or reported transformation in organic synthesis. An electrophilic acetone equivalent would require a three-carbon unit that reacts as a propan-2-one dication synthon. The structure of MPMCl, being a one-carbon electrophile for the introduction of the MPM group, does not lend itself to the formation of such a three-carbon reactive intermediate.
Beyond its primary use, the inherent reactivity of the chloromethyl group in this compound allows it to serve as a precursor to other versatile building blocks. As a derivative of benzyl chloride, it can participate in a range of nucleophilic substitution and organometallic reactions.
For example, it is a potential electrophile in Friedel-Crafts alkylation reactions, where a Lewis acid catalyst could promote the reaction with an aromatic ring to form a diarylmethane derivative. wikipedia.orglibretexts.org This would install a p-methoxybenzyloxymethyl group onto an aromatic system, creating a new, more complex building block for further elaboration.
Furthermore, the chloro moiety can be displaced by a variety of nucleophiles to generate a series of substituted p-methoxybenzyloxymethyl derivatives. For instance, reaction with cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The compound could also potentially be used to form an organometallic reagent. While the presence of the acetal functionality might complicate the reaction, under specific conditions, it could be converted into a Grignard reagent (p-methoxybenzyloxymethylmagnesium chloride) or an organolithium species. mnstate.eduwikipedia.org Such reagents would act as nucleophilic synthons, enabling the formation of new carbon-carbon bonds by reaction with electrophiles like aldehydes, ketones, or esters, thereby creating more complex molecules containing the p-methoxybenzyloxymethyl moiety.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
Despite the advantages of MCRs, a comprehensive review of scientific literature and chemical databases indicates a notable absence of documented applications specifically involving this compound as a key reactant in multi-component reaction cascades. While the methoxymethyl (MOM) protecting group introduced by this reagent is frequently present in substrates for MCRs, the reagent itself does not appear to be a common component that directly participates in the bond-forming events of these complex transformations. The primary function of the MOM group in these contexts is to mask a reactive hydroxyl functionality while the main multi-component reaction proceeds.
The lack of direct participation of this compound in MCRs may be attributed to its primary reactivity as an electrophilic alkylating agent. In a typical MCR environment with multiple nucleophiles and electrophiles, its high reactivity could lead to non-selective reactions and a complex mixture of products, thereby undermining the controlled and convergent nature of a successful multi-component reaction.
Contributions to Novel Synthetic Method Development
While its direct role in multi-component reactions is not established, this compound has contributed to the development of novel synthetic methods, primarily through its function as a robust and cleavable protecting group. The para-methoxybenzyl (PMB) moiety within the MOM group offers distinct advantages that have been exploited in the strategic synthesis of complex molecules.
The development of synthetic routes for complex natural products and medicinally relevant compounds often requires a sophisticated strategy of protecting group manipulation. The MOM group derived from this compound is stable to a wide range of reaction conditions, yet can be selectively removed under specific, often mild, oxidative or acidic conditions. This orthogonality has been instrumental in the advancement of synthetic methodologies.
One area of novel synthetic development is in the synthesis of complex heterocyclic scaffolds. For instance, the protection of a hydroxyl group with this compound allows for subsequent transformations on other parts of the molecule without interference from the reactive hydroxyl group. Later in the synthetic sequence, the MOM group can be cleaved to reveal the hydroxyl group for further functionalization or to participate in a key cyclization step.
Moreover, the unique electronic properties of the para-methoxyphenyl group can influence the reactivity of adjacent centers, a feature that can be harnessed in the design of new synthetic strategies. While direct catalytic cycles or novel named reactions involving this compound as a key reagent are not prevalent, its enabling role as a protecting group is a significant contribution to the development of new and efficient synthetic pathways.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | para-Methoxybenzyloxymethyl chloride, MOM-Cl (p-methoxyphenyl variant) |
| CAS Number | 88023-78-3 |
| Molecular Formula | C₉H₁₁ClO₂ |
| Molecular Weight | 186.63 g/mol |
| Appearance | Not specified in readily available literature |
| Primary Application | Protecting group for alcohols |
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis
Currently, there is a notable absence of published research detailing the electronic structure of 1-[(Chloromethoxy)methyl]-4-methoxybenzene through theoretical and computational methods. While computational chemistry is a powerful tool for understanding molecular properties, specific analyses such as Frontier Molecular Orbital (FMO) theory applications and detailed charge distribution predictions for this compound are not available in the reviewed scientific literature.
Frontier Molecular Orbital (FMO) Applications
A specific analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this compound has not been reported in existing literature. Such a study would provide valuable insights into the molecule's reactivity, identifying the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also be a key parameter in determining its kinetic stability and electronic excitation properties.
Charge Distribution and Reactivity Predictions
Detailed computational studies on the charge distribution within the this compound molecule are not currently available. A thorough analysis, likely employing methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would be necessary to predict the partial atomic charges and identify the most electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting its behavior in chemical reactions.
Spectroscopic Property Prediction and Interpretation (e.g., Vibrational Spectra)
There is a lack of published research on the theoretical prediction and interpretation of the spectroscopic properties of this compound. Computational methods, such as Density Functional Theory (DFT), are commonly used to predict vibrational (infrared and Raman) spectra, which can then be compared with experimental data to confirm the molecular structure and provide detailed information about its vibrational modes. However, such a study for this specific compound has not been found in the reviewed literature.
Future Directions and Emerging Research Avenues in the Chemistry of 1 Chloromethoxy Methyl 4 Methoxybenzene
The trajectory of chemical synthesis is continually evolving, driven by the dual needs for efficiency and sustainability. For a versatile reagent like 1-[(Chloromethoxy)methyl]-4-methoxybenzene, future research is poised to unlock new potentials in its synthesis, reactivity, and application. The following sections explore key emerging avenues that are expected to shape the landscape of its chemistry, from greener production methods to the design of novel materials and the application of advanced computational tools for predictive synthesis.
Q & A
Q. What are the established synthetic routes for 1-[(Chloromethoxy)methyl]-4-methoxybenzene, and what reaction conditions optimize yield and purity?
The compound is synthesized via chlorination of (((4-methoxybenzyl)oxy)methyl)(methyl)sulfane using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at -78°C. Key parameters include:
- Reagents : SO₂Cl₂ (1.0 equiv.), DCM as solvent.
- Conditions : Reaction maintained at -78°C for 1.5 hours under inert atmosphere.
- Yield : 3.5 g of crude product obtained from 3.94 g starting material, used without further purification .
- Critical Note : Low-temperature conditions prevent side reactions, while solvent choice ensures solubility of intermediates.
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Handling : Use cold traps and inert gas (N₂/Ar) to minimize moisture exposure. Avoid prolonged exposure to light due to potential decomposition.
- Storage : Store in amber vials at -20°C under anhydrous conditions.
- Safety : Use PPE (gloves, goggles) and work in a fume hood, as chlorinated reagents and intermediates may release toxic fumes .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and chloromethoxy groups).
- HPLC : Chiral columns for enantiomeric ratio determination if stereoisomers are present.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₁ClO₂, MW 186.63 g/mol) .
Advanced Research Questions
Q. What strategies can be employed to utilize this compound as a key intermediate in multi-step organic syntheses?
The compound serves as a precursor in total synthesis. For example:
- In the synthesis of L-783,277, it reacts with triphenylphosphine (PPh₃) in toluene at 80–90°C to form a phosphonium intermediate, enabling subsequent coupling reactions .
- Optimization Tip : Monitor reaction progress via TLC to minimize byproduct formation during multi-step sequences.
Q. How do reaction mechanisms involving this compound influence its reactivity in diverse chemical environments?
- Chlorination Mechanism : SO₂Cl₂ acts as a chlorinating agent, replacing the methylthio group via nucleophilic substitution. The electron-donating methoxy group stabilizes the intermediate carbocation, directing regioselectivity .
- Coupling Reactions : The chloromethoxy moiety facilitates Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation in materials science applications (inferred from analogous compounds in ).
Q. What contradictions exist in reported synthetic methodologies, and how can researchers resolve discrepancies?
- Contradiction : Varied yields in scaled-up syntheses due to inconsistent temperature control or solvent purity.
- Resolution : Use cryogenic reactors for precise temperature maintenance and distill solvents (e.g., DCM) prior to use. Validate reproducibility via parallel small-scale trials .
Q. How can enantioselective synthesis approaches be adapted for derivatives of this compound?
- Chiral Catalysts : Employ palladium or nickel catalysts with chiral ligands (e.g., BINAP) for asymmetric cross-couplings.
- Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to enhance enantiomeric excess (ee) while reducing environmental impact (inspired by ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
